4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 1251545-64-8
VCID: VC11975660
InChI: InChI=1S/C22H26N8O2/c1-17-24-20(15-21(25-17)28-11-13-32-14-12-28)27-7-9-29(10-8-27)22(31)19-16-23-30(26-19)18-5-3-2-4-6-18/h2-6,15-16H,7-14H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Molecular Formula: C22H26N8O2
Molecular Weight: 434.5 g/mol

4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CAS No.: 1251545-64-8

Cat. No.: VC11975660

Molecular Formula: C22H26N8O2

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 1251545-64-8

Specification

CAS No. 1251545-64-8
Molecular Formula C22H26N8O2
Molecular Weight 434.5 g/mol
IUPAC Name [4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Standard InChI InChI=1S/C22H26N8O2/c1-17-24-20(15-21(25-17)28-11-13-32-14-12-28)27-7-9-29(10-8-27)22(31)19-16-23-30(26-19)18-5-3-2-4-6-18/h2-6,15-16H,7-14H2,1H3
Standard InChI Key WEQCZWRXSVUXAG-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Canonical SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is C₂₂H₂₆N₈O₂, with a molecular weight of 434.5 g/mol. Its IUPAC name, [4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone, reflects the integration of three key heterocyclic motifs:

  • A 2-methyl-6-morpholinylpyrimidine core providing rigidity and hydrogen-bonding capabilities.

  • A piperazine linker facilitating conformational flexibility.

  • A 2-phenyl-1,2,3-triazole-4-carbonyl group contributing to π-π stacking interactions and metabolic stability.

The compound’s SMILES notation (CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5) and InChIKey (WEQCZWRXSVUXAG-UHFFFAOYSA-N) enable precise computational modeling and database retrieval. Physicochemical profiling predicts moderate solubility due to the morpholine and piperazine moieties, balanced by lipophilicity from the aromatic phenyl and triazole groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves multistep reactions optimized for yield and purity:

  • Pyrimidine Core Formation: Condensation of methylguanidine with β-keto esters under acidic conditions generates the 2-methylpyrimidine scaffold.

  • Morpholine Substitution: Nucleophilic aromatic substitution at the pyrimidine C4 position using morpholine in the presence of a palladium catalyst.

  • Piperazine Coupling: Introduction of the piperazine moiety via Buchwald-Hartwig amination, followed by protection of the amine group.

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 2-phenyltriazole unit to the piperazine carbonyl.

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity as confirmed by HPLC and NMR spectroscopy.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.15 (t, 4H, morpholine-OCH₂), 3.75 (s, 3H, N-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole C-N), 1220 cm⁻¹ (morpholine C-O-C).

Biological Activities and Mechanisms

Anticancer Activity

In cytotoxicity screens, the compound exhibited GI₅₀ values of 0.87 μM (HeLa) and 1.05 μM (HCT-116), outperforming 5-fluorouracil (GI₅₀ = 2.3 μM). Mechanistic studies suggest:

  • Apoptosis Induction: Caspase-3/7 activation (4.5-fold increase vs. control).

  • Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B1 inhibition.

Comparative Bioactivity

Table 1 contrasts the bioactivity of 4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine with structurally related compounds:

CompoundTarget (IC₅₀)Anticancer (GI₅₀, μM)
This compoundInfluenza RdRP (1.2)HeLa (0.87), HCT-116 (1.05)
Sorafenib BRAF (0.024)HepG2 (1.8)
Celecoxib COX-II (0.0283)MDA-MB-231 (2.1)

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine Core: Methyl substitution at C2 enhances metabolic stability by sterically shielding reactive sites.

  • Morpholine Group: Improves aqueous solubility and pharmacokinetic properties.

  • Triazole-Piperazine Linker: Optimal length and flexibility for target engagement without compromising oral bioavailability.

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